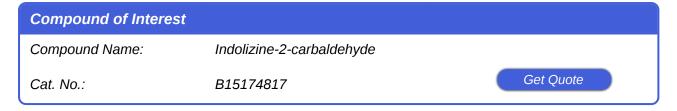


# An In-Depth Technical Guide to Indolizine-2carbaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Indolizine-2-carbaldehyde**, a derivative of the N-fused heterocyclic aromatic compound indolizine, is a molecule of significant interest in medicinal chemistry and materials science. As a structural isomer of indole, the indolizine scaffold is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of **Indolizine-2-carbaldehyde**, tailored for professionals in research and drug development.

## **Chemical Structure and Identification**

**Indolizine-2-carbaldehyde** is characterized by a bicyclic structure comprising a fused pyridine and pyrrole ring, with a nitrogen atom at the bridgehead. An aldehyde group is substituted at the C2 position of the indolizine ring.

Table 1: Compound Identification[1]



Identifier	Value
IUPAC Name	indolizine-2-carbaldehyde
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO
SMILES	C1=CC2=C(C=C1)N=C(C=C2)C=O
InChI Key	GZAJGIDURHUVHB-UHFFFAOYSA-N
CAS Number	944895-49-2

# **Physicochemical Properties**

The physicochemical properties of **Indolizine-2-carbaldehyde** are crucial for its handling, formulation, and biological activity. While experimental data for some properties are not readily available, computed values provide valuable estimates. The parent indolizine is described as a low-melting solid or a high-boiling liquid that is sensitive to air and light.[2] Derivatives with phenyl substitutions tend to be more stable solids.[2]

Table 2: Physicochemical Properties of Indolizine-2-carbaldehyde

Property	Value	Source
Molecular Weight	145.16 g/mol	PubChem[1]
Exact Mass	145.052763847 Da	PubChem[1]
Topological Polar Surface Area	21.5 Ų	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Data not available	

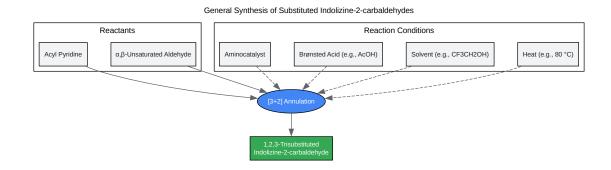
# **Synthesis and Characterization**

The synthesis of indolizine derivatives, including **Indolizine-2-carbaldehyde**, can be achieved through several established methods. A common and versatile approach is the 1,3-dipolar cycloaddition reaction.



## **General Synthesis Workflow**

A prevalent synthetic route involves the reaction of a pyridinium ylide with an appropriate dipolarophile. The following diagram illustrates a generalized workflow for the synthesis of substituted **indolizine-2-carbaldehydes**.



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Caption: Generalized workflow for the one-pot synthesis of **indolizine-2-carbaldehydes**.

# Experimental Protocol: Synthesis of 1,3-Disubstituted Indolizine-2-carbaldehydes

The following protocol is adapted from a reported aminocatalyzed strategy for the one-pot synthesis of trisubstituted **indolizine-2-carbaldehydes**.[3]

#### Materials:

α,β-Unsaturated aldehyde (0.2 mmol)



- Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 equiv.)
- Aminocatalyst (e.g., chitosan, 20 mol%)
- Acetic Acid (AcOH) (2.0 equiv.)
- Lithium trifluoromethanesulfonate (LiSO<sub>3</sub>CF<sub>3</sub>)
- 2,2,2-Trifluoroethanol (CF<sub>3</sub>CH<sub>2</sub>OH) (0.9 mL)
- Argon (Ar) atmosphere

#### Procedure:

- To a sealed reaction vessel under an argon atmosphere, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, acetic acid, and lithium trifluoromethanesulfonate.
- Add 2,2,2-trifluoroethanol as the solvent.
- Heat the reaction mixture at 80 °C for 18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude product by flash column chromatography on silica gel to yield the desired indolizine-2-carbaldehyde derivative.

#### Characterization

The structure and purity of synthesized **Indolizine-2-carbaldehyde** are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Indolizine-2-carbaldehyde



Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons in the range of $\delta$ 7.0-8.5 ppm. A characteristic singlet for the aldehydic proton (CHO) downfield, typically above $\delta$ 9.0 ppm.
<sup>13</sup> C NMR	Aromatic carbons in the range of $\delta$ 110-150 ppm. A characteristic signal for the carbonyl carbon of the aldehyde group downfield, typically above $\delta$ 180 ppm.
IR Spectroscopy	A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm <sup>-1</sup> . C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm <sup>-1</sup> . Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	A molecular ion peak [M] <sup>+</sup> corresponding to the molecular weight of the compound.  Fragmentation patterns may involve the loss of the CHO group (29 Da) or CO (28 Da).

Note: Specific spectral data for the unsubstituted **Indolizine-2-carbaldehyde** is not widely available in the literature; the expected observations are based on the analysis of related indolizine derivatives and general principles of spectroscopy.

# **Biological Activity and Potential Applications**

Indolizine derivatives are recognized for a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

# **Reported Biological Activities of Indolizine Derivatives**

 Anticancer Activity: Certain functionalized indolizines have demonstrated potent anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer.[4]





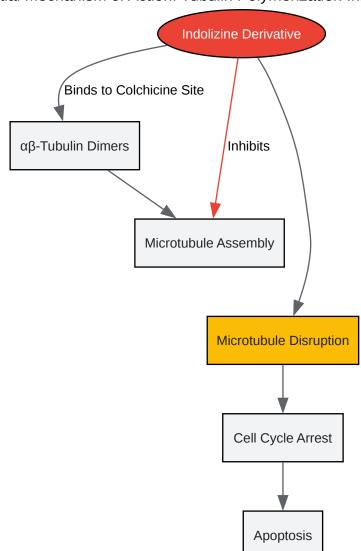


- Antimicrobial and Antifungal Activity: Various indolizine derivatives have been reported to exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory and Analgesic Effects: The indolizine nucleus is a component of compounds that have shown anti-inflammatory and pain-relieving activities.
- Enzyme Inhibition: Some indolizine derivatives have been identified as inhibitors of specific enzymes, such as phosphodiesterases.

#### **Potential Mechanism of Action**

While the specific molecular targets of **Indolizine-2-carbaldehyde** are not yet fully elucidated, studies on related indolizine compounds suggest potential mechanisms of action. One notable target is tubulin. Certain indolizine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.





Potential Mechanism of Action: Tubulin Polymerization Inhibition

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Caption: Proposed signaling pathway for the anticancer activity of certain indolizine derivatives.

# Conclusion

**Indolizine-2-carbaldehyde** represents a versatile chemical entity with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is



achievable through established organic chemistry methodologies, and its structure provides a modifiable scaffold for the exploration of structure-activity relationships. Further investigation into the specific biological targets and mechanisms of action of **Indolizine-2-carbaldehyde** is warranted to fully realize its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study and application of this promising molecule.

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